

Introduction: The Strategic Value of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Isopropoxyphenol**

Cat. No.: **B1293736**

[Get Quote](#)

In the landscape of modern synthetic chemistry, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. **4-Isopropoxyphenol** (CAS No. 7495-77-4) has emerged as a strategically important intermediate, particularly within the pharmaceutical and specialty chemical sectors.^[1] Its structure, featuring a phenol ring activated by an isopropoxy group at the para position, offers a unique combination of stability and reactivity. The phenolic hydroxyl group provides a reactive handle for a multitude of chemical transformations, while the isopropoxy ether linkage enhances lipophilicity and modulates the electronic properties of the aromatic ring.

This guide provides a comprehensive technical overview of **4-Isopropoxyphenol**, moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its physicochemical properties, detail robust synthetic protocols, and illuminate its pivotal role as a precursor in the development of advanced molecules, most notably kinase inhibitors for oncological research.^[1] The methodologies described herein are designed to be self-validating, providing researchers with the insights needed to implement and adapt these processes with confidence.

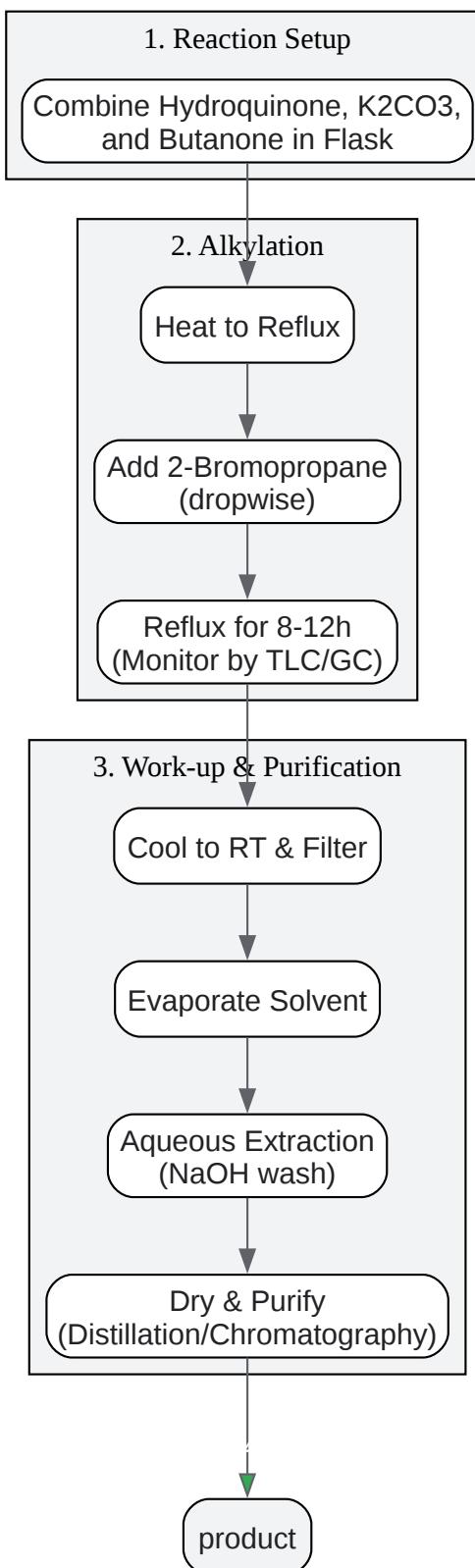
Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical's properties is fundamental to its effective use. **4-Isopropoxyphenol** is also known by synonyms such as p-isopropoxyphenol and Isopropyl p-hydroxyphenyl ether.^{[2][3]} Its key characteristics are summarized below.

Property	Value	Source
CAS Number	7495-77-4	[2]
Molecular Formula	C ₉ H ₁₂ O ₂	[2] [3]
Molecular Weight	152.19 g/mol	[2] [3]
Appearance	Solid	-
Boiling Point	117 °C at 4 Torr	[2]
Canonical SMILES	CC(C)OC1=CC=C(C=C1)O	[2] [3]
InChIKey	QEYQMWSSESURNPP- UHFFFAOYSA-N	[2] [3]

Synthesis & Purification: A Protocol-Driven Approach

The most common and industrially viable route to **4-Isopropoxyphenol** is the Williamson ether synthesis, starting from hydroquinone. The primary challenge in this synthesis is achieving selective mono-alkylation to prevent the formation of the 1,4-diisopropoxybenzene byproduct. This is typically controlled by carefully managing the stoichiometry of the reactants.


Protocol 1: Synthesis of 4-Isopropoxyphenol via Williamson Ether Synthesis

This protocol is based on the well-established reaction of a phenoxide with an alkyl halide. The choice of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or butanone is crucial. The base is strong enough to deprotonate the more acidic phenol but not so strong as to cause side reactions. The solvent effectively dissolves the reactants and facilitates the S_n2 reaction mechanism. A phase transfer catalyst can be employed to improve reaction rates.[\[4\]](#)

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and butanone.

- Reagent Addition: Add a catalytic amount of a suitable phase transfer catalyst. Heat the mixture to reflux.
- Alkylation: Slowly add 2-bromopropane (1.0-1.1 eq) dropwise to the refluxing mixture. The controlled addition is critical to favor mono-alkylation.
- Reaction Monitoring: Continue refluxing for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the hydroquinone is consumed.
- Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.
- Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute sodium hydroxide solution to remove any unreacted hydroquinone. Subsequently, wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **4-Isopropoxyphenol**.

[Click to download full resolution via product page](#)

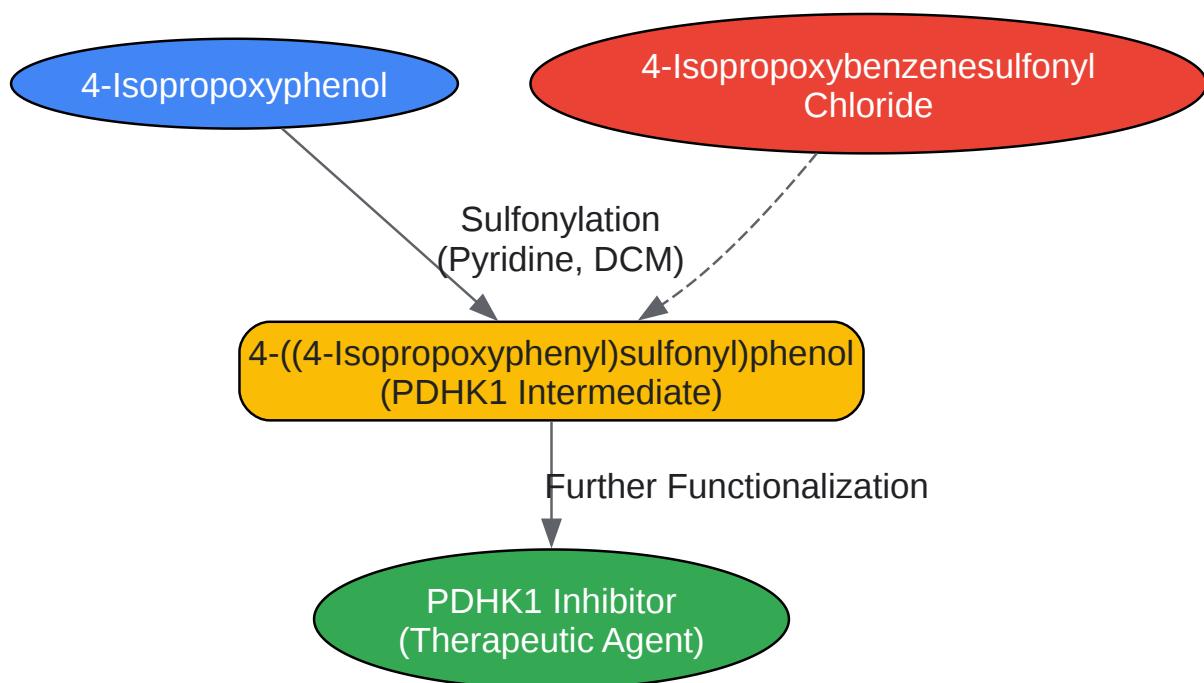
*Fig 1. Experimental workflow for the synthesis of **4-Isopropoxyphe...***

Core Application: Intermediate for Kinase Inhibitor Synthesis

4-Isopropoxyphenol is a valuable building block in medicinal chemistry, particularly for developing kinase inhibitors, which are a cornerstone of modern cancer therapy.^[1] Its utility is exemplified in the synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol, a crucial precursor for inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1).^[1] PDHK1 is often overexpressed in cancer cells and plays a role in the metabolic shift known as the Warburg effect; inhibiting it is a promising therapeutic strategy.^[1]

Protocol 2: Synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol

This procedure involves the sulfonylation of a phenol, a reaction where the phenolic oxygen acts as a nucleophile. The choice of reaction conditions is key to success.


Causality Behind Experimental Choices:

- Reagents: **4-Isopropoxyphenol** is reacted with 4-isopropoxybenzenesulfonyl chloride.
- Base: Anhydrous pyridine or another non-nucleophilic base is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
- Solvent: A polar aprotic solvent like dichloromethane (DCM) is ideal as it dissolves the reactants without participating in the reaction.
- Temperature Control: The reaction is initiated at a low temperature (0–5 °C) to control the exothermic nature of the sulfonylation and minimize the formation of side products.

Step-by-Step Methodology:

- Setup: Dissolve **4-Isopropoxyphenol** (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0–5 °C using an ice bath.
- Base Addition: Add anhydrous pyridine (1.5 eq) to the solution.

- **Sulfonylation:** Slowly add a solution of 4-isopropoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane to the reaction mixture, maintaining the low temperature.
- **Reaction:** Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- **Quenching:** Carefully quench the reaction by adding dilute HCl to neutralize excess pyridine.
- **Extraction:** Separate the organic layer, and wash successively with water and brine.
- **Purification:** Dry the organic phase over anhydrous $MgSO_4$, filter, and concentrate. The resulting crude product is purified via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure diaryl sulfone intermediate.[\[1\]](#)

[Click to download full resolution via product page](#)

Fig 2. Synthesis pathway from **4-Isopropoxyphenol** to a PDHK1 inhibitor scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **4-Isopropoxyphenol** is paramount for laboratory safety. It is classified as harmful and an irritant.

GHS Hazard Information:[3][5]

Hazard Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

| H335 | May cause respiratory irritation |

Safe Handling and Storage:

- Ventilation: Always handle **4-Isopropoxyphenol** in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
- Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
- Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly sealed when not in use to prevent moisture absorption and degradation.[5]
- Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite. Place in a suitable, labeled container for disposal.[5]

Conclusion

4-Isopropoxyphenol is more than just a simple phenol derivative; it is a versatile and highly valuable intermediate whose specific substitution pattern makes it ideal for the construction of complex molecular architectures. Its role in the synthesis of diaryl sulfones for kinase inhibitor development highlights its importance in modern drug discovery. By understanding the

principles behind its synthesis and reactivity, researchers can leverage its full potential to accelerate the development of novel therapeutics and specialty materials. The protocols and safety information provided in this guide serve as a foundational resource for scientists working with this pivotal compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-((4-Isopropoxyphenyl)sulfonyl)phenol For Research [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-Isopropoxyphenol | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: The Strategic Value of 4-Isopropoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293736#4-isopropoxyphenol-as-a-chemical-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com